molecular formula C10H14N2O B14823650 5-Cyclopropoxy-2-ethylpyridin-3-amine

5-Cyclopropoxy-2-ethylpyridin-3-amine

Cat. No.: B14823650
M. Wt: 178.23 g/mol
InChI Key: HMFXILPBZPAXRX-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-ethylpyridin-3-amine: is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . This compound is a derivative of pyridine, a heterocyclic aromatic organic compound. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-ethylpyridin-3-amine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions . The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropoxy-2-ethylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are commonly used.

    Substitution: Nucleophiles like or can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Cyclopropoxy-2-ethylpyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-ethylpyridin-3-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor antagonist , depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or blocking of receptor sites , leading to altered cellular functions and responses .

Comparison with Similar Compounds

  • 5-Bromo-2-methylpyridin-3-amine
  • 5-Cyclopropyl-2-ethylpyridin-3-amine
  • 5-Methoxy-2-ethylpyridin-3-amine

Comparison: 5-Cyclopropoxy-2-ethylpyridin-3-amine is unique due to the presence of the cyclopropoxy group , which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

5-cyclopropyloxy-2-ethylpyridin-3-amine

InChI

InChI=1S/C10H14N2O/c1-2-10-9(11)5-8(6-12-10)13-7-3-4-7/h5-7H,2-4,11H2,1H3

InChI Key

HMFXILPBZPAXRX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=N1)OC2CC2)N

Origin of Product

United States

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